5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. . This compound features a unique structure with two oxazole rings, making it an interesting subject for chemical and biological research.
Preparation Methods
The synthesis of 5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-ethyl-3-methyl-1,2-oxazole-4-carboxylic acid with suitable reagents can lead to the formation of the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The pathways involved in its action depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic compound with a similar oxazole structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-(5-ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-3-6-4-7(12-15-6)9-8(10(13)14)5(2)11-16-9/h4H,3H2,1-2H3,(H,13,14) |
InChI Key |
CJXBSIQDESYVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)O |
Origin of Product |
United States |
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